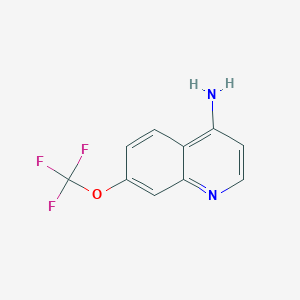

7-(Trifluoromethoxy)quinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1065092-25-2 |

|---|---|

Molecular Formula |

C10H7F3N2O |

Molecular Weight |

228.17 g/mol |

IUPAC Name |

7-(trifluoromethoxy)quinolin-4-amine |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H,(H2,14,15) |

InChI Key |

FYGPUQDVGJBVTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1OC(F)(F)F)N |

Origin of Product |

United States |

The Quinoline Scaffold in Contemporary Medicinal Chemistry Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govbohrium.com This designation stems from its recurring presence in a multitude of natural and synthetic compounds that exhibit a broad spectrum of biological activities. bohrium.comnih.gov The versatility of the quinoline nucleus allows for functionalization at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles. frontiersin.org

The significance of the quinoline scaffold is underscored by its presence in numerous commercially available drugs. bohrium.comfrontiersin.org Research has demonstrated that quinoline derivatives possess a wide range of therapeutic properties, including:

Anticancer nih.govresearchgate.netcncb.ac.cn

Anti-inflammatory nih.govbohrium.com

Antimicrobial and Antibacterial nih.govmdpi.com

Antiviral nih.gov

Anticonvulsant bohrium.com

Analgesic bohrium.com

The ability of the quinoline ring system to interact with various biological targets, such as enzymes and receptors, makes it a fertile ground for the design and development of novel therapeutic agents. nih.govfrontiersin.orgresearchgate.net Consequently, the synthesis and biological evaluation of new quinoline derivatives remain an active and promising area of research in medicinal chemistry. nih.govnih.gov

Table 1: Examples of Bioactive Quinoline Derivatives and Their Therapeutic Areas

| Compound/Derivative Class | Therapeutic Area | Key Research Findings |

| Dactolisib | Anticancer | A quinoline derivative in clinical trials as an antitumor agent. nih.gov |

| Pelitinib | Anticancer | An EGFR tyrosine kinase inhibitor based on the quinoline scaffold. nih.gov |

| Ferroquine | Antimalarial | A quinoline-based candidate under clinical investigation for malaria. nih.gov |

| 4-Anilinoquinolines | Anticancer | Show high inhibitory activity for the epidermal growth factor receptor (EGFR). durham.ac.uk |

| 7-Chloroquinoline (B30040) Derivatives | Antiprotozoal | Exhibit promising antiplasmodial activity against both sensitive and resistant strains of P. falciparum. nih.gov |

| Amino Acid Derivatives of Quinolines | Antibacterial | Show potent inhibitory action against various bacterial strains. mdpi.com |

Contextualizing Trifluoromethylated Quinoline Derivatives in Bioactive Compound Discovery

The introduction of fluorine-containing functional groups, such as the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups, into organic molecules is a widely employed strategy in drug design to enhance their biological properties. nih.gov These groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

In the context of the quinoline (B57606) scaffold, trifluoromethylated derivatives have garnered considerable attention for their potential as bioactive compounds. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the quinoline ring system, leading to altered and often enhanced biological activity. nih.gov Research into trifluoromethylated quinolines has revealed their potential in various therapeutic areas. For instance, studies have explored their applications as:

Anticancer agents: Certain trifluoromethylated quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.net

Fluorescent probes: The unique electronic properties conferred by the trifluoromethyl group have been exploited in the development of quinoline-based fluorescent probes for bioimaging applications, such as visualizing the Golgi apparatus in living cells. nih.gov

The synthesis of trifluoromethylated quinolines can be achieved through various methods, including catalyst-free reactions and metal-catalyzed cross-coupling strategies. nih.govacs.org The development of efficient synthetic routes to access these compounds is crucial for exploring their full potential in medicinal chemistry. researchgate.netacs.org

Table 2: Examples of Research on Trifluoromethylated Quinoline Derivatives

| Derivative Type | Research Focus | Key Findings |

| 2,4-Disubstituted 7-aminoquinolines with a CF3 group | Synthesis and Bioimaging | The trifluoromethyl group facilitates a highly selective synthesis and imparts strong intramolecular charge-transfer fluorescence, making them suitable as Golgi-localized probes. nih.gov |

| 2-Trifluoromethyl quinolines | Synthetic Methodology | Development of a heating-induced desulfurization annulation method for the efficient construction of these derivatives. researchgate.net |

| 2-Fluoroalkylated quinolines | Synthetic Methodology | An iron(III)-promoted radical fluoroalkylation of o-alkenylaryl isocyanides has been developed to produce these compounds. researchgate.net |

| 2,8-Bis(trifluoromethyl)-4-quinolinol | Synthesis | Synthesized via a reaction of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid. chemicalbook.com |

Research Trajectories for 7 Trifluoromethoxy Quinolin 4 Amine

Synthetic Pathways to the this compound Core Structure

The construction of the this compound scaffold can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. These methods offer flexibility in precursor selection and allow for the introduction of diverse functionalities.

Modular and Multistep Synthesis Approaches for 4-Aminoquinoline Scaffolds

The synthesis of 4-aminoquinoline structures is often accomplished through modular approaches that assemble the bicyclic system from simpler aniline (B41778) and carbonyl-containing precursors. Classical methods such as the Gould-Jacobs and Conrad-Limpach reactions involve the condensation of an aniline derivative with a β-ketoester or a related three-carbon unit, followed by thermal or acid-catalyzed cyclization to form a quinolin-4-one. nih.gov This quinolone intermediate is a versatile precursor that can be converted to the corresponding 4-chloroquinoline, which then undergoes a nucleophilic aromatic substitution (SNAr) with an amine source to yield the final 4-aminoquinoline. nih.gov

More contemporary strategies utilize multi-component reactions to construct the quinoline core in a single pot. A notable example is a Doebner-type reaction, which has been successfully applied to electron-deficient anilines. acs.org Specifically, the three-component reaction of 3-(trifluoromethoxy)aniline, an aldehyde, and pyruvic acid can generate a 7-(trifluoromethoxy)quinoline-4-carboxylic acid. acs.org This carboxylic acid derivative serves as a direct precursor that can be converted to the 4-amino analogue through established functional group transformations.

Another key modular strategy involves the reaction of 4-chloro-7-(trifluoromethoxy)quinoline (B1417838) with a suitable nitrogen nucleophile. The synthesis of 4-aminoquinolines from 4-halidequinolines can be achieved using formamide (B127407) as the amine source, catalyzed by copper(I) iodide in the presence of 2-aminoethanol. nih.gov This method is effective for iodo- and bromo-substituted quinolines. nih.gov

Table 1: Selected Synthetic Approaches to the 4-Aminoquinoline Core

| Method | Precursors | Key Steps | Reference(s) |

|---|---|---|---|

| Gould-Jacobs Reaction | Aniline derivative, diethyl ethoxymethylidenemalonate | Condensation, thermal cyclization, hydrolysis, decarboxylation | nih.gov |

| Doebner-type Reaction | 3-(Trifluoromethoxy)aniline, aldehyde, pyruvic acid | Three-component condensation and cyclization | acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro-7-(trifluoromethoxy)quinoline, amine source (e.g., formamide) | Copper-catalyzed amination | nih.gov |

| Imidoylative Sonogashira/Cyclization | 2-Iodoaniline derivative, terminal alkyne, isocyanide | Pd/Cu-catalyzed coupling, acid-mediated cyclization | nih.govacs.org |

Palladium-Catalyzed Reactions in Trifluoromethylated Quinoline Synthesis, including Imidoylative Sonogashira/Cyclization Cascade

Palladium-catalyzed cross-coupling and cyclization reactions have become powerful tools for the synthesis of complex heterocyclic systems, including substituted quinolines. nih.govrsc.orgrsc.org These methods often proceed under mild conditions with high functional group tolerance. rsc.org

A highly efficient and modular one-pot, three-component synthesis of 4-aminoquinolines has been developed utilizing an imidoylative Sonogashira coupling followed by a cyclization cascade. nih.govacs.org This reaction combines a 2-haloaniline, a terminal alkyne, and an isocyanide in the presence of a palladium catalyst. nih.gov The process begins with the formation of an N-substituted 2-alkynylbenzimidamide intermediate via the Sonogashira reaction, which then undergoes an acid-mediated intramolecular cyclization to afford the 4-aminoquinoline product. nih.govacs.org This cascade reaction is notable for its modularity, allowing for variation in all three starting components to generate a diverse library of substituted quinolines. acs.org The wide tolerance for different functional groups on the starting materials makes this pathway highly suitable for the synthesis of complex structures like this compound. nih.gov

Other palladium-catalyzed domino reactions have also been reported for quinoline synthesis. These include the tandem Sonogashira-alkyne carbocyclization of β-trifluoromethyl β-enaminoketones with arynes to produce 2-trifluoromethylquinolines. nih.gov Additionally, processes involving the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines have been shown to tolerate electron-withdrawing groups such as trifluoromethyl, offering another potential route to the quinoline core. rsc.orgrsc.org

Derivatization Strategies at the 4-Amino Position of this compound

The primary amine at the C-4 position of the quinoline ring is a versatile handle for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties.

N-Substitution with Aryl, Heteroaryl, and Alkyl Moieties

The most common method for derivatizing the 4-amino position is through N-substitution, which is typically achieved by a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This involves reacting 4-chloro-7-(trifluoromethoxy)quinoline, itself synthesized from the corresponding quinolin-4-one, with a diverse range of primary or secondary amines. nih.govnih.gov

This synthetic strategy is highly versatile and accommodates various nucleophiles, including:

Alkyl Moieties : Simple mono- and diaminoalkanes readily react with 4-chloroquinolines, often under neat conditions or in a solvent at elevated temperatures, to yield N-alkylated products. nih.govplos.org

Aryl and Heteroaryl Moieties : The incorporation of anilines or heteroaromatic amines at the 4-position can also be achieved. nih.gov These reactions may require catalytic amounts of a Brønsted or Lewis acid to facilitate the substitution. nih.gov Microwave-assisted synthesis has been shown to accelerate these reactions, allowing for the rapid preparation of N-aryl and N-heteroaryl derivatives in high yields. nih.gov

The choice of reaction conditions, such as the use of a base or catalyst, can be tailored to the nucleophilicity of the incoming amine. nih.gov

Table 2: Examples of N-Substitution on the 4-Aminoquinoline Scaffold

| Nucleophile Type | Example Moiety | Synthetic Method | Reference(s) |

|---|---|---|---|

| Alkylamine | Butylamine | SNAr with 4-chloroquinoline | nih.gov |

| Alkyldiamine | N,N-dimethylethane-1,2-diamine | SNAr with 4-chloroquinoline | nih.gov |

| Arylamine | Substituted anilines | Acid-catalyzed SNAr; Pd-catalyzed aromatization | nih.gov |

| Heteroarylamine | Amino-N-heteroarenes | Microwave-assisted SNAr | nih.gov |

| Benzylamine | m-(diethylaminomethyl)benzylamine | SNAr with K2CO3/triethylamine | plos.org |

Formation of Hydrazone and Amide Derivatives from this compound Precursors

Beyond direct N-alkylation or N-arylation, the 4-amino group can be transformed into other important functional groups like hydrazones and amides.

Hydrazone Derivatives : The synthesis of 4-hydrazone derivatives typically proceeds via a 4-hydrazinylquinoline intermediate. nih.govnih.gov This intermediate is prepared from 4-chloro-7-(trifluoromethoxy)quinoline by reaction with hydrazine. Subsequent condensation of the 4-hydrazinylquinoline with a variety of aromatic or heteroaromatic aldehydes and ketones yields the corresponding 7-(trifluoromethoxy)quinolin-4-yl hydrazones. researchgate.netresearchgate.net This two-step sequence allows for significant structural diversity in the final hydrazone product. nih.gov

Amide Derivatives : Amide derivatives can be prepared by reacting the primary amine of this compound with a suitable acylating agent. Standard acylation conditions, such as reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, would yield the corresponding N-(7-(trifluoromethoxy)quinolin-4-yl)amide. This derivatization is a common strategy for modifying the properties of amine-containing scaffolds. For example, quinoline amide derivatives have been synthesized and evaluated for various biological activities. nih.gov

Synthesis of Bis-Quinoline Compounds Incorporating 7-(Trifluoromethoxy)quinoline Units

Bis-quinoline compounds, which feature two quinoline scaffolds linked together, represent another class of derivatives. The synthesis of these molecules can be approached in several ways.

One common strategy involves using a difunctional linker to connect two quinoline units. For instance, reacting two equivalents of 4-chloro-7-(trifluoromethoxy)quinoline with one equivalent of a diamine, such as a short-chain alkyldiamine, would result in a symmetrical bis-quinoline compound.

Alternatively, more complex, unsymmetrical bis-quinolines can be constructed. Research has shown the synthesis of derivatives where one 4-aminoquinoline molecule is linked to a second quinoline ring through a different position. researchgate.net For example, a triazoline derivative bearing two quinoline rings has been produced by reacting a derivatized 4-aminoquinoline with quinoline-3-carboxaldehyde. researchgate.net In other work, researchers have synthesized compounds where two quinoline moieties are linked through the C-4 and C-6 positions, demonstrating another approach to creating these dual-scaffold molecules. nih.gov These synthetic strategies highlight the modularity available for constructing larger, more complex architectures based on the 7-(trifluoromethoxy)quinoline unit.

Regioselective Functionalization Approaches for 7-(Trifluoromethoxy)quinoline Scaffolds

The functionalization of the quinoline ring system can be achieved through various methods, including electrophilic aromatic substitution and transition-metal-catalyzed C-H activation. mdpi.comnih.govrsc.org In principle, the electronic nature of the trifluoromethoxy group, a strongly electron-withdrawing substituent, is expected to influence the regioselectivity of these reactions. mdpi.com

For a typical quinoline ring, electrophilic attack generally favors the benzene (B151609) ring portion, specifically at the C5 and C8 positions, due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring. quora.com Conversely, nucleophilic substitution is more likely to occur at the C2 and C4 positions of the pyridine ring. quora.comwikipedia.org

Transition-metal-catalyzed C-H activation offers a modern approach to regioselective functionalization. mdpi.comnih.govrsc.org These methods often employ directing groups to achieve high selectivity. In the context of a this compound derivative, the amino group at the C4 position or a synthetically installed directing group could potentially be leveraged to guide functionalization to specific sites. Research on other substituted quinolines, such as those with an 8-amido group, has demonstrated successful regioselective halogenation at the C5 position. libretexts.orgmasterorganicchemistry.com However, analogous studies on the 7-(trifluoromethoxy)quinoline system have not been prominently reported.

Influence of the Trifluoromethoxy Group on Synthetic Reactivity and Yields

The trifluoromethoxy group is known for its strong electron-withdrawing nature and its ability to increase the lipophilicity of a molecule. mdpi.com These properties can have a profound impact on the reactivity of the quinoline scaffold and the yields of synthetic transformations.

The electron-withdrawing effect of the 7-OCF3 group is expected to decrease the nucleophilicity of the entire quinoline ring system, making it less reactive towards electrophiles. This deactivation could lead to lower yields or require harsher reaction conditions compared to quinolines bearing electron-donating or less-deactivating substituents.

Conversely, the electron-deficient nature of the ring, enhanced by the 7-OCF3 group, should facilitate nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.comnih.gov For instance, the displacement of a leaving group at the C4 position (to install the amine of the title compound) would likely be influenced by the presence of the 7-OCF3 group. While the general principles of SNAr on activated aromatic systems are well understood, specific quantitative data comparing the yields of such reactions on 7-(trifluoromethoxy)quinoline versus other quinoline derivatives is not available in the reviewed literature.

A study on the synthesis of 2,4-disubstituted 7-aminoquinolines highlighted that the presence of a trifluoromethyl group can enable catalyst-free condensation reactions, suggesting that strongly electron-withdrawing groups can significantly alter reactivity and simplify synthetic procedures. It is plausible that the trifluoromethoxy group could have a similar impact, but direct evidence for this on the this compound scaffold is needed.

Systematic Structural Modifications for Modulating Biological Activity in Quinoline Derivatives

The quinoline nucleus is a foundational structure in the development of a wide array of pharmacologically active compounds. mdpi.comnih.gov It is composed of a benzene ring fused to a pyridine ring, a combination that offers multiple sites for chemical modification. researchgate.netnih.gov The optimization of biological activity often focuses on strategic substitutions around this nucleus to fine-tune its physicochemical and pharmacokinetic properties. jocpr.com

Key positions for modification on the quinoline ring include:

Position 4: The amino group at this position is critical for the activity of many quinoline drugs. The basicity and substitution pattern of this group significantly influence the molecule's interaction with biological targets and its accumulation in specific cellular compartments. researchgate.net

Position 7: This position on the benzo aspect of the ring is a key site for introducing electron-withdrawing groups. Substituents here can profoundly impact the electronic properties of the entire ring system and the basicity of the nitrogen atoms, which is crucial for the mechanism of action of drugs like chloroquine. researchgate.netyoutube.com

Positions 2, 6, and 8: While often secondary to positions 4 and 7, substitutions at these sites can also modulate activity, selectivity, and metabolic stability. biointerfaceresearch.comnih.gov For instance, heteroaryl substitution at the C-2 position can increase lipophilicity and DNA binding properties. biointerfaceresearch.com

The overarching goal of these modifications is to enhance the desired biological effect while reducing unwanted side effects. researchgate.net This involves a process of rational design, guided by computational modeling and empirical testing, to create analogues with improved potency and better pharmacological profiles. jocpr.com

Role of the 7-(Trifluoromethoxy) Substituent in Enhancing Potency, Selectivity, and Bioavailability

The substituent at the 7-position of the quinoline ring plays a pivotal role in defining the pharmacological profile of 4-aminoquinoline derivatives. youtube.com While the 7-chloro substituent is a hallmark of the classic antimalarial chloroquine, the 7-trifluoromethoxy (-OCF₃) group offers a unique and often advantageous set of properties.

The trifluoromethoxy group is known for its strong electron-withdrawing nature and high lipophilicity. mdpi.com These characteristics contribute to several key enhancements:

Potency: The electron-withdrawing effect of the -OCF₃ group can lower the pKa of the quinoline ring nitrogen, which is a critical factor for the activity of certain compounds that target acidic organelles. researchgate.netyoutube.com The increased lipophilicity can also enhance membrane permeability, allowing the drug to reach its intracellular target more effectively. mdpi.com

Metabolic Stability: Compared to a methoxy (B1213986) (-OCH₃) group, the trifluoromethoxy group is significantly more resistant to oxidative metabolism, particularly O-dealkylation by cytochrome P450 enzymes. mdpi.com This increased metabolic stability can lead to a longer half-life and improved bioavailability.

Bioavailability: The combination of enhanced lipophilicity and metabolic stability often results in superior pharmacokinetic properties, including better absorption and distribution. mdpi.com

Intramolecular Charge Transfer: The presence of a strongly electron-withdrawing group like -CF₃ or -OCF₃ paired with an electron-donating group (like the 7-amino group in some analogues) can enhance intramolecular charge-transfer (ICT) properties, which can be harnessed for applications such as fluorescent probes. nih.gov

The trifluoromethoxy group serves as a bioisostere for other halogens or trifluoromethyl groups, but its unique balance of electronic and steric properties makes it a valuable substituent for fine-tuning drug-receptor interactions and optimizing pharmacokinetic profiles. mdpi.com

Impact of N-Substitution at the 4-Position on Pharmacological Profiles

The amino group at the 4-position of the quinoline core is a critical anchor for a diverse range of side chains that profoundly influence the molecule's pharmacological properties. researchgate.netnih.gov The nature of the substituent attached to this nitrogen dictates the compound's basicity, steric profile, and potential for hydrogen bonding, all of which are key determinants of biological activity. nih.gov The strategic modification of this side chain is a cornerstone of SAR studies for 4-aminoquinolines. researchgate.netnih.gov

The introduction of alkyl and cycloalkyl groups to the 4-amino side chain is a common strategy to modulate lipophilicity and steric bulk. In the development of novel antimalarials, bisquinoline structures linked by a cycloalkyl diamine have shown significant promise. manchester.ac.uk

A notable example involves linking two 7-substituted quinoline rings via a cyclohexane-1,2-diamine bridge. The stereochemistry of this linker has a dramatic impact on in vivo activity. Studies have shown that the trans-isomers of these bisquinolines are significantly more potent than their cis-counterparts. manchester.ac.uk This highlights the importance of a specific three-dimensional arrangement for optimal interaction with the biological target. The (+)-trans enantiomer of N¹,N²-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine, for instance, demonstrated potent oral activity against Plasmodium berghei in mice. manchester.ac.uk These findings underscore that both the chemical nature and the precise stereochemical configuration of the N-substituent are crucial for efficacy.

Table 1: Impact of Cycloalkyl Linker Stereochemistry on Antimalarial Activity

| Compound | Linker Stereochemistry | Reported Activity |

|---|---|---|

| N¹,N²-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine | (±)-trans | Potent activity against P. berghei manchester.ac.uk |

| N¹,N²-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine | (+)-trans | Orally active against P. berghei manchester.ac.uk |

| N¹,N²-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine | cis | Less potent than trans-isomer manchester.ac.uk |

Incorporating aryl and heteroaryl moieties into the 4-amino side chain introduces opportunities for π-stacking interactions, hydrogen bonding, and further structural diversification. nih.gov These larger, more complex linkers can significantly alter a compound's pharmacological profile and have been explored for various therapeutic applications, including antimalarial, anti-HIV, and leishmanicidal agents. frontiersin.orgnih.gov

In the context of antimalarials, a series of 4-aminoquinolines featuring a 4'-hydroxyanilino side chain were modified with different substituents. lstmed.ac.uk The introduction of various groups to this aryl linker was systematically studied to optimize activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. lstmed.ac.uk Similarly, research into anti-HIV agents has involved the synthesis of numerous 2-(aryl or heteroaryl)quinolin-4-amines, where the aryl group at the 2-position and various substitutions on the 4-amino group were explored. nih.gov The most active compounds in that series were derivatives of 2-(3-pyridyl)quinoline, demonstrating the favorable properties of a heteroaryl substituent. nih.gov

The use of biaryl linkers has also been shown to yield compounds with good potency against drug-resistant malaria strains and favorable selectivity over mammalian cells. nih.gov

Table 2: Examples of Aryl/Heteroaryl-Substituted Quinoline Derivatives and Their Activities

| Quinoline Core | Substitution at 4-Amino Position | Target/Activity |

|---|---|---|

| 7-Chloroquinoline (B30040) | 4'-hydroxyanilino side chain with 3'-tert-butylamino group | Antimalarial lstmed.ac.uk |

| Quinoline | N,N-disubstituted, N-monosubstituted amines | Anti-HIV-1 nih.gov |

| 2-(3-pyridyl)quinoline | Various amino substitutions | Anti-HIV-1 (most active) nih.gov |

| 7-Biaryl-quinoline | Propyl diamine with terminal amine substitutions | Antimalarial (potent against resistant strains) nih.gov |

Conjugating amino acids or peptides to the quinoline scaffold is a sophisticated strategy aimed at improving drug delivery, enhancing selectivity, and overcoming toxicity. nih.govmdpi.com This approach leverages the biological transport mechanisms for amino acids and peptides to facilitate the entry of the quinoline drug into cells. mdpi.comnih.gov

The conjugation can be achieved by forming an amide bond between an amino-substituted quinoline and the C-terminal acid group of a peptide, or via other established coupling chemistries. nih.govresearchgate.net These hybrid molecules have been investigated for a range of applications, including antitumor and anti-infective therapies. nih.gov The peptide portion can be designed to act as a targeting motif, directing the quinoline "warhead" to specific cells or tissues. For example, a peptide-quinoline conjugate was synthesized as a new class of RNA-binding molecule, demonstrating that such hybrids can be designed to interact with novel biological targets. datapdf.com The structure and conformation of these conjugates are critical for their activity, with studies showing that even the length of the peptide component can significantly influence inhibitory properties. mdpi.comnih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional structure, or conformation, of a molecule is intrinsically linked to its biological activity. nih.gov For a this compound analogue to interact effectively with its biological target, it must adopt a specific, low-energy conformation that is complementary to the binding site. Conformational analysis, therefore, is a critical component of SAR studies.

Techniques such as X-ray crystallography and computational modeling are used to determine and predict the preferred conformations of these molecules. For example, X-ray analysis of certain 7-aminoquinoline (B1265446) derivatives has revealed a planar structure between the quinoline ring and an attached phenyl group, which was found to be crucial for their fluorescent properties. researchgate.net This planarity facilitates an extended π-system, influencing the molecule's electronic behavior.

Lead Optimization Strategies Derived from SAR Analysis for this compound Analogues

The optimization of lead compounds is a critical, iterative process in drug discovery aimed at enhancing a molecule's therapeutic properties while minimizing undesirable characteristics. patsnap.com For analogues of this compound, lead optimization strategies are heavily guided by Structure-Activity Relationship (SAR) studies. These studies systematically alter the chemical structure of the lead compound and evaluate the resulting impact on biological activity, providing a roadmap for rational drug design. patsnap.comnih.gov The primary goals of these strategies include improving efficacy, selectivity, and pharmacokinetic profiles. patsnap.comnih.gov

Key optimization strategies for this class of compounds focus on modifications at three principal sites: the quinoline core, the substituent at the 7-position, and the amino side chain at the 4-position.

Importance of the Quinoline Nucleus and 4-Amino Group

The quinoline ring system is fundamental to the activity of these compounds. slideshare.netyoutube.com SAR studies consistently demonstrate that the 4-aminoquinoline core is an essential scaffold for the biological effects observed in this class. slideshare.netyoutube.com The amino group at the C-4 position, substituted with a dialkylaminoalkyl side chain, is considered crucial for achieving maximum activity. slideshare.netpharmacy180.com

Role of the C-7 Substituent

The nature of the substituent at the 7-position of the quinoline ring is a major determinant of activity. A consistent finding from SAR studies is that an electron-withdrawing group at this position is essential for high potency. youtube.comyoutube.comresearchgate.net Replacing the 7-chloro group, found in compounds like chloroquine, with other electron-withdrawing groups such as trifluoromethyl (-CF3) has yielded analogues with moderate to good activity against various biological targets, including resistant strains. researchgate.net The trifluoromethoxy group (-OCF3) in this compound also functions as a potent electron-withdrawing group.

Electron-withdrawing substituents at the 7-position have been shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. researchgate.netresearchgate.net This modulation of basicity is a key optimization parameter, influencing how the compound accumulates in its target environment. researchgate.net For instance, the 7-trifluoromethyl derivative exhibits a specific pKa for the tertiary amino nitrogen of 7.65. researchgate.net The lipophilicity of the group at the 7-position also plays a role in the compound's interaction with its target. researchgate.netresearchgate.net

Modification of the 4-Amino Side Chain

The side chain attached to the 4-amino group offers another critical avenue for lead optimization. Key parameters that are systematically varied include:

Length of the Alkyl Chain: The number of carbon atoms separating the two nitrogen atoms in the dialkylaminoalkyl side chain is optimized for maximal activity, typically ranging from two to five carbons. slideshare.netpharmacy180.com

Terminal Amine Substitution: The tertiary amino group at the end of the side chain is considered important for activity. slideshare.net Modifications to the alkyl groups on this nitrogen can influence both potency and metabolic stability. youtube.com

Introduction of Functional Groups: Introducing a hydroxyl group onto one of the ethyl groups of the terminal tertiary amine (as in hydroxychloroquine) has been shown to reduce toxicity. slideshare.netpharmacy180.com

The systematic application of these SAR-derived strategies allows for the fine-tuning of the this compound scaffold to develop analogues with improved drug-like properties.

Research Findings on Quinoline Analogues

The following table summarizes key SAR findings for 4-aminoquinoline derivatives, which inform the lead optimization strategies for analogues of this compound.

| Position | Modification | Effect on Activity | Citation |

| Quinoline Ring | Core structure is essential | Activity is dependent on the quinoline nucleus. | slideshare.netyoutube.com |

| C-3 | Substitution (e.g., with a methyl group) | Reduces or decreases activity. | slideshare.netpharmacy180.com |

| C-4 | Substituted amino group is essential | Required for activity; typically a dialkylaminoalkyl side chain. | slideshare.netyoutube.com |

| C-7 | Electron-withdrawing group (e.g., -Cl, -CF3) | Essential for high potency. | youtube.comyoutube.comresearchgate.net |

| C-7 | Replacement of -Cl with -CH3 | Results in loss of activity. | youtube.com |

| C-8 | Substitution (e.g., with a methyl group) | Abolishes activity. | slideshare.netpharmacy180.com |

| 4-Amino Side Chain | Introduction of a hydroxyl group | Reduces toxicity. | slideshare.netpharmacy180.com |

| 4-Amino Side Chain | Introduction of an aromatic ring | Reduces both activity and toxicity. | slideshare.netpharmacy180.com |

Molecular Mechanisms of Action and Biological Target Engagement by 7 Trifluoromethoxy Quinolin 4 Amine Derivatives

Modulation of Receptor Activity

Beyond enzymatic targets, quinoline-based compounds have been developed as modulators of receptor activity, particularly for G-protein coupled receptors (GPCRs).

Derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been extensively studied as allosteric modulators of the human A₃ adenosine (B11128) receptor (A₃AR). nih.govnih.govacs.org These compounds act as positive allosteric modulators (PAMs), meaning they bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (adenosine) binds. nih.govacs.org Rather than activating the receptor directly, these PAMs enhance the binding and/or efficacy of an A₃AR agonist. acs.org

The mechanism of action involves several criteria: a demonstrated potentiation of the maximum efficacy of an A₃AR agonist (like Cl-IB-MECA) and a decreased rate of dissociation of radiolabeled agonists from the receptor. nih.govacs.org Structural modifications to the 2- and 4-positions of the 1H-imidazo[4,5-c]quinolin-4-amine scaffold have been shown to fine-tune this allosteric activity. For example, compound 43 (LUF6000) was found to increase agonist efficacy by 45% without affecting agonist potency, highlighting a separation of allosteric enhancement effects from orthosteric binding inhibition. acs.org This modulation of A₃AR presents therapeutic opportunities in various physiological processes regulated by adenosine signaling. mdpi.com

Toll-like Receptor (TLR7) Agonism and Cytokine Induction

Derivatives based on the 1H-imidazo[4,5-c]quinoline-4-amine scaffold are well-documented as potent agonists of Toll-like receptor 7 (TLR7), a key component of the innate immune system. nih.govwipo.intnih.gov Activation of TLR7 by these synthetic ligands triggers a signaling cascade, primarily through the MyD88-dependent pathway, culminating in the production of type I interferons (IFN) and other pro-inflammatory cytokines. nih.gov

Research has demonstrated that the selectivity and cytokine profile can be finely tuned. For instance, some TLR7 agonists show excellent selectivity over the closely related TLR8, which is crucial for avoiding potential toxicities associated with TLR8 activation. researchgate.net The induced cytokine profile typically includes IFN-α, IFN-β, Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov The specific cell types activated and the resulting cytokine milieu can differ based on the compound's structure. One study found that the TLR7 agonist S-27609, an imidazoquinoline, selectively induces IL-12 and TNF-α production in a specific subset of dendritic cells (CD11c+CD11b+CD8-).

The structure-activity relationship (SAR) is critical; for example, substitution at the C2 position of the imidazo[4,5-c]quinoline ring is often required for potent TLR7/8 agonist activity, while modifications at C7 can influence cytokine production through alternative mechanisms. nih.gov This targeted immune activation highlights the potential of these derivatives in antiviral therapies and as vaccine adjuvants. researchgate.net

| Derivative Class | Target(s) | Key Induced Cytokines | Reference |

| Imidazo[4,5-c]quinolines | TLR7/TLR8 | IFN-α, TNF-α, IL-12 | nih.gov |

| Thiazolo[4,5-c]quinolines | TLR8 | TNF-α, IL-12 | nih.gov |

| Furo[2,3-c]quinolines | TLR8 | T helper 1-polarizing cytokines | researchgate.net |

Adenosine Receptor (A3AR) Positive Allosteric Modulation and Antagonism

The 1H-imidazo[4,5-c]quinolin-4-amine framework is also central to a class of compounds that act as allosteric modulators of the A3 adenosine receptor (A3AR). nih.govacs.orgnih.govnih.gov These derivatives function primarily as positive allosteric modulators (PAMs), which enhance the effect of the endogenous agonist, adenosine, a key signaling molecule in inflammation and cellular stress. nih.govnih.gov

The mechanism of action involves binding to a site on the receptor distinct from the orthosteric (agonist-binding) site. nih.gov This allosteric binding leads to a conformational change in the receptor that can enhance an agonist's efficacy (Emax) and, in some cases, decrease the dissociation rate of the agonist from the receptor. nih.govnih.gov For example, LUF6000, a prototypical 1H-imidazo[4,5-c]quinolin-4-amine derivative, was found to enhance the Emax of various A3AR agonists, with a more pronounced effect on agonists with lower intrinsic efficacy. nih.gov

Interestingly, these compounds can exhibit a dual personality. While acting as PAMs, many also show weak competitive antagonism at the orthosteric site, a property that can be modulated through structural modifications. nih.govacs.org SAR studies have revealed that bulky cycloalkyl substitutions at the 2-position of the imidazoquinoline scaffold and specific substitutions on the 4-amino group, such as a 3,4-dichlorophenyl moiety, are crucial for potent PAM activity. nih.govacs.org Further research has shown that these PAMs can preferentially enhance A3AR signaling toward specific G-protein subtypes, such as Gαi3 and GαoA, suggesting a potential for developing biased modulators with more specific cellular effects. acs.org

| Compound | Scaffold | Primary Action | Mechanistic Detail | Reference |

| LUF6000 | 1H-Imidazo[4,5-c]quinolin-4-amine | A3AR PAM | Enhances agonist Emax | nih.govnih.gov |

| DU124183 | 1H-Imidazo[4,5-c]quinolin-4-amine | A3AR PAM / Antagonist | Decreases agonist dissociation rate | nih.gov |

| Compound 6 | 1H-Imidazo[4,5-c]quinolin-4-amine | A3AR PAM | 4-(3,5-Dichlorophenylamino) substitution enhances efficacy | acs.org |

Serotonin (B10506) (5-HT6R) and Dopamine (B1211576) (D3R) Receptor Affinity and Selectivity

The versatility of the quinoline (B57606) and related isoquinoline (B145761) scaffolds extends to the central nervous system, with derivatives showing high affinity and selectivity for specific dopamine and serotonin receptors. These receptors are critical targets for treating a range of psychiatric and neurological disorders.

Derivatives featuring a 1H-pyrrolo[3,2-c]quinoline core have been identified as potent antagonists of the serotonin 5-HT6 receptor. nih.gov SAR studies indicate that this tricyclic scaffold is essential for dual activity at both 5-HT6R and MAO-B, another key neurological target. nih.gov The introduction of a chlorine atom on a benzyl (B1604629) substituent at the N1 position and a piperazine (B1678402) ring at the C4 position were found to be optimal for high affinity. nih.gov

In the dopaminergic system, antagonists of the dopamine D3 receptor (D3R) are sought for their potential in treating addiction and schizophrenia. nih.govnih.gov Research has shown that analogues with a 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604) "head" group display strong affinity and excellent selectivity for D3R over the closely related D2R. nih.govacs.org Docking studies reveal that these ligands position their arylamine unit in the orthosteric binding pocket of D3R, while an "arylamide tail" interacts with a secondary binding pocket. nih.govacs.org This selective interaction is stabilized by hydrogen bonds and specific contacts with the extracellular loop 2 (ECL2) of the D3R, a feature absent in the D2R structure, which accounts for the high selectivity. nih.gov Quinolinylamide analogues have also been explored, showing that the position of the nitrogen within the quinoline ring influences affinity and selectivity. nih.gov

Cellular Pathway Perturbations Induced by 7-(Trifluoromethoxy)quinolin-4-amine Derivatives

Beyond direct receptor engagement, quinoline derivatives exert profound effects on fundamental cellular processes, particularly those governing cell proliferation and survival. These activities are the basis for their investigation as potential anticancer agents.

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

A common mechanism by which quinoline derivatives exhibit antiproliferative activity is the induction of cell cycle arrest, frequently at the G2/M checkpoint. tandfonline.comnih.govekb.eg This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting tumor growth.

Studies on various quinoline analogues have shown they can halt the cell cycle in a concentration- and time-dependent manner. nih.gov For example, a novel series of quinoline-based combretastatin (B1194345) A-4 analogues was shown to cause cell cycle arrest at the G2/M phase. tandfonline.com This effect is often mediated by the modulation of key regulatory proteins. Mechanistic investigations have revealed that these compounds can down-regulate the expression of critical cell cycle proteins such as Cyclin B1 and CDK1, which are essential for entry into mitosis. nih.gov In some cases, the arrest is also associated with the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21. researchgate.net Another quinoline derivative, BPTQ, was found to arrest cells at both the S and G2/M phases. nih.gov

| Derivative Class | Cell Line(s) | Phase of Arrest | Key Modulated Proteins | Reference |

| Quinoline-based CA-4 analogues | Various cancer lines | G2/M | Cyclin B1, CDK1, CDC25c | tandfonline.comnih.gov |

| Pyrimido[4,5-b]quinoline | Breast carcinoma (MCF7) | S Phase | p53, BAX, BCL2 | researchgate.net |

| Selenolo(2,3-b)quinoline | Colon adenocarcinoma | G2/M | Caspase-3 | researchgate.net |

Apoptosis Induction Pathways at the Molecular Level

In addition to halting cell proliferation, many quinoline derivatives are potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. tandfonline.comnih.govnih.gov These compounds can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.

One novel quinolinone derivative, AJ-374, was shown to induce apoptosis in leukemia cells by activating both pathways. nih.gov This was evidenced by the activation of initiator caspases for both pathways (caspase-8 for extrinsic, caspase-9 for intrinsic), as well as the executioner caspase-3. nih.gov The same study observed a dissipation of the mitochondrial membrane potential and an increase in the level of the FAS death receptor, confirming the dual mechanism. nih.gov

Other quinoline derivatives have been shown to modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govtandfonline.com An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Furthermore, some derivatives induce apoptosis and autophagy concurrently by disrupting lysosomal function and generating reactive oxygen species (ROS), which can trigger cellular stress and death. nih.gov

Inhibition of Cellular Proliferation and Growth

Derivatives of the quinoline scaffold are recognized for their antiproliferative properties against various human cancer cell lines. The introduction of a trifluoromethoxy or trifluoromethyl group at different positions on the quinoline ring, along with other substitutions, has been a strategy in the development of potent antitumor agents. researchgate.netnih.gov These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and disruption of essential cellular machinery. researchgate.netnih.gov

Research into 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives has identified compounds with significant cytotoxic activity. researchgate.netnih.gov For instance, compound 5e in one study demonstrated potent anti-proliferative effects against PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer) cell lines, with its activity against HeLa cells surpassing that of the known anticancer agent combretastatin A-4. researchgate.netnih.gov Further investigation into its mechanism revealed that it inhibits tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net

Similarly, hybrid molecules incorporating the 7-chloro-4-aminoquinoline structure with other pharmacologically active moieties, like benzimidazole, have shown strong cytotoxic activity. mdpi.comresearchgate.net Compounds such as 5d , 8d , and 12d from a synthesized series effectively suppressed cell cycle progression in leukemia and lymphoma cell lines, with GI₅₀ values in the low micromolar range. mdpi.comresearchgate.net These compounds were also found to induce apoptosis by disrupting the mitochondrial membrane potential. mdpi.comresearchgate.net The antiproliferative efficacy of quinazoline (B50416) derivatives, a related class of compounds, has also been linked to the induction of the intrinsic apoptotic pathway and cell cycle arrest. mdpi.com

The following table summarizes the in vitro antiproliferative activity of selected quinoline derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 5e (2-(trifluoromethyl)quinolin-4-amine derivative) | PC3 | Prostate Cancer | 0.49 | nih.gov |

| Compound 5e (2-(trifluoromethyl)quinolin-4-amine derivative) | K562 | Chronic Myelogenous Leukemia | 0.08 | nih.gov |

| Compound 5e (2-(trifluoromethyl)quinolin-4-amine derivative) | HeLa | Cervical Cancer | 0.01 | nih.gov |

| Compound 5d (7-chloro-4-aminoquinoline-benzimidazole hybrid) | CCRF-CEM | Leukemia | 0.4 - 8 | mdpi.comresearchgate.net |

| Compound 8d (7-chloro-4-aminoquinoline-benzimidazole hybrid) | HuT78 | Lymphoma | 0.4 - 8 | mdpi.comresearchgate.net |

| Compound 12d (7-chloro-4-aminoquinoline-benzimidazole hybrid) | Raji | Lymphoma | 0.4 - 8 | mdpi.comresearchgate.net |

| 1-{4-[(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-yl)amino]phenyl}ethanone | HeLa | Cervical Cancer | 3.1 | nih.gov |

Modulation of Immune Response Signaling

The quinoline scaffold is a core component of molecules known for their immunomodulatory effects. The most prominent example is hydroxychloroquine (B89500) (HCQ), a 4-aminoquinoline (B48711) derivative widely used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. mdpi.com While specific research focusing solely on the immune response modulation by "this compound" is limited in the provided context, the broader class of 4-aminoquinoline derivatives is known to influence the immune system. mdpi.com These compounds can accumulate in acidic intracellular compartments like lysosomes, leading to an increase in their pH. This alteration can interfere with antigen processing and presentation by immune cells, a key step in initiating an immune response. They can also inhibit the production of pro-inflammatory cytokines. The cGAS-STING pathway, crucial for detecting pathogens and cancer cells to trigger cytokine production, is another potential target for quinoline-based compounds. dntb.gov.ua

Biophysical Characterization of Ligand-Target Interactions

Understanding how a drug molecule interacts with its biological target at a molecular level is crucial for drug design and optimization. Biophysical techniques are employed to characterize these interactions, providing insights into binding affinity, thermodynamics, and the specific structural features governing the interaction.

Binding Affinity Studies with Specific Biological Targets

Molecular docking and other biophysical studies have been instrumental in elucidating the binding modes of quinoline derivatives with their protein targets. For 2-(trifluoromethyl)quinolin-4-amine derivatives that exhibit antiproliferative activity, the target has been identified as tubulin. researchgate.netnih.gov Molecular docking results indicated that these compounds bind to the colchicine (B1669291) binding site on tubulin, with hydrogen bonds reinforcing the interaction within the binding pocket. researchgate.net This binding disrupts the normal function of microtubules, which are essential for cell division and structure. researchgate.netnih.gov

In other studies, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were evaluated for their interaction with tyrosine-protein kinase c-Src, a protein often implicated in cancer progression. researchgate.net Molecular docking for compound 12d showed a strong binding energy of -119.99 kcal/mol, forming hydrogen bonds with key amino acid residues (Glu310 and Asp404) in the active site of the kinase. researchgate.net

Furthermore, in the context of antibacterial research, docking studies of 4-aminoquinoline derivatives with the Penicillin Binding Protein (PBP2a) from MRSA revealed that binding is mediated by a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts. mdpi.com

The following table details the interaction of selected quinoline derivatives with their biological targets.

| Compound Class/Derivative | Biological Target | Key Interacting Residues/Site | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-(trifluoromethyl)quinolin-4-amine derivatives | Tubulin | Colchicine binding site | Not specified | researchgate.net |

| Compound 12d (7-chloro-4-aminoquinoline-benzimidazole hybrid) | Tyrosine-protein kinase c-Src | Glu310, Asp404 | -119.99 | researchgate.net |

| Compound 7b (6-chlorocyclopentaquinolinamine) | Penicillin Binding Protein (PBP2a) | GLN521, TYR519, THR399 | Not specified | mdpi.com |

Heme Interaction and Hemozoin Formation Inhibition in Antimalarial Research

The antimalarial activity of 4-aminoquinolines, such as chloroquine (B1663885) and its analogues, is primarily attributed to their interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govrsc.orgresearchgate.net During its life cycle stage within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. researchgate.net To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as β-hematin). nih.govresearchgate.net

4-Aminoquinoline derivatives are weak bases that accumulate in the parasite's acidic food vacuole, the site of hemoglobin digestion and hemozoin formation. nih.gov Here, they interact with heme (ferriprotoporphyrin IX). Structure-activity relationship studies suggest that the 7-chloro group and the 4-amino group of the quinoline scaffold are critical for this interaction, which involves π-π stacking and association with the heme molecule. nih.gov This binding prevents the heme from being incorporated into the growing hemozoin crystal. nih.govrsc.org The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death. nih.gov

Studies on N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides have shown a strong correlation between their antimalarial activity and their ability to inhibit hemozoin formation. rsc.orgresearchgate.net Docking experiments with these compounds against heme and its μ-oxo dimer revealed that the quinoline, 4-amino, and sulfonamide moieties all interact with the ferriprotoporphyrin and its propionic acid side chains, rationalizing their inhibitory activity. rsc.org The inhibition of hemozoin formation remains a key and viable target for the discovery of new antimalarial drugs based on the 4-aminoquinoline scaffold. researchgate.net

Insufficient Published Research Data for this compound Derivatives

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific research data on the preclinical pharmacological evaluation of derivatives of the chemical compound This compound .

The request specified a detailed article covering anticancer, antimalarial, and antiviral research applications of this particular compound and its derivatives. However, extensive searches did not yield specific studies detailing in vitro cytotoxicity assays, antiproliferative activity, antimalarial assays against Plasmodium species, or antiviral research for this exact molecular scaffold.

The available research on related quinoline compounds focuses on derivatives with different substituents, such as 7-chloro, 7-methoxy, or 2-trifluoromethyl groups. For instance, studies on 2-(trifluoromethyl)quinolin-4-amine derivatives have shown some antiproliferative activity against various cancer cell lines, including PC3, K562, and HeLa cells. researchgate.netnih.gov Similarly, a wide body of research exists for 7-chloroquinoline (B30040) derivatives, particularly in the context of antimalarial drug discovery, with extensive data on their efficacy against drug-sensitive and drug-resistant Plasmodium species and in various rodent models. nih.govmdpi.comnih.gov

However, these findings are not directly applicable to the 7-(trifluoromethoxy) substituted quinoline amine specified in the request. The electronic and steric properties of the trifluoromethoxy (-OCF₃) group are distinct from those of a trifluoromethyl (-CF₃) or a chloro (-Cl) group, meaning that the biological activities cannot be extrapolated.

Without specific published studies on this compound derivatives, it is not possible to generate a scientifically accurate article that adheres to the requested outline and content inclusions. The creation of data tables and detailed research findings as requested is contingent on the existence of such primary research, which appears to be unavailable in the public domain at this time.

Therefore, the generation of the requested article focusing solely on the preclinical pharmacological evaluation of this compound derivatives cannot be completed.

Preclinical Pharmacological Evaluation and Research Applications of 7 Trifluoromethoxy Quinolin 4 Amine Derivatives

Antiviral Activity Research (e.g., Anti-Influenza Virus Agents)

Cytopathic Effect (CPE) Assays for Viral Inhibition

The evaluation of novel antiviral agents frequently employs cell-based assays to determine a compound's ability to protect host cells from virus-induced damage. One such fundamental method is the cytopathic effect (CPE) assay, which measures the preservation of cell viability in the presence of a lytic virus. nih.gov Derivatives of 7-(trifluoromethoxy)quinolin-4-amine have been subjected to this screening methodology to identify potential antiviral properties.

In a notable study, researchers investigated a series of 4-[(quinolin-4-yl)amino]benzamide derivatives for their anti-influenza virus activity. nih.gov A lead compound, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, was identified through molecular docking and subsequently evaluated using a CPE assay against the influenza A/WSN/33 (H1N1) virus. nih.gov The assay revealed that this derivative exhibited moderate anti-influenza activity, demonstrating a 50% effective concentration (EC₅₀) value of 22.94 µM. nih.gov CPE assays are valuable for initial high-throughput screening, offering a reliable and cost-effective way to identify compounds that prevent virus-induced cell death. nih.gov

Plaque Inhibition Assays to Quantify Antiviral Efficacy

Following initial screening with methods like CPE assays, plaque inhibition or plaque reduction assays are utilized to more precisely quantify the antiviral potency of a compound. nih.gov This assay measures the ability of a drug to reduce the number of infectious virus particles, or plaques, formed in a cell monolayer. researchgate.net The concentration of the compound that reduces the number of plaques by 50% is determined as the IC₅₀ value, a key indicator of antiviral efficacy. nih.gov

For the 7-(trifluoromethyl)quinolin-4-yl derivative, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, a plaque inhibition assay showed an inhibition rate of 50.00% at a concentration of 50 µM against the influenza A/WSN/33 (H1N1) strain. nih.gov Further structural optimization of this lead compound led to the synthesis of a new series of derivatives. Among them, a compound designated G07 demonstrated significantly enhanced anti-influenza virus activity. nih.gov In the plaque inhibition assay, G07 displayed a potent IC₅₀ value of 0.23 ± 0.15 µM against the same viral strain, proving more effective than the control drug amantadine (B194251) (IC₅₀ > 100 µM). nih.gov

Antiviral Activity of 7-(Trifluoromethyl)quinolin-4-yl Derivatives Against Influenza A/WSN/33 (H1N1)

| Compound | Assay Type | Result | Source |

|---|---|---|---|

| 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Cytopathic Effect (CPE) Assay | EC₅₀: 22.94 µM | nih.gov |

| 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Plaque Inhibition Assay | 50% inhibition at 50 µM | nih.gov |

| G07 (a 4-[(quinolin-4-yl)amino]benzamide derivative) | Plaque Inhibition Assay | IC₅₀: 0.23 ± 0.15 µM | nih.gov |

Antimicrobial and Anti-inflammatory Research Potential

The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antimicrobial and anti-inflammatory agents. nih.govnih.gov Derivatives of this compound are being explored for their potential in both of these therapeutic areas.

In the realm of antimicrobial research, the focus has been on combating drug-resistant bacteria. Quinolone derivatives are known to inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. mdpi.com Research into 4-aminoquinoline (B48711) derivatives has shown that substituents at the C-7 position are critical for activity. Specifically, the 7-trifluoromethyl and 7-trifluoromethoxy substituents have been identified as potent, with minimum inhibitory concentrations (MICs) of 4–8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further studies on 7-trifluoromethyl substituted analogues revealed that modifications to the C-4 aryl substituent could dramatically increase potency. For instance, the 3′-chlorophenyl (16) and 4′-chlorophenyl (17) analogues possessed MICs of 0.125–0.25 μg/mL, a 32- to 64-fold increase in potency over the parent compound. nih.gov

Antibacterial Activity of 7-Substituted Quinoline Derivatives Against MRSA

| Compound Derivative | C-7 Substituent | C-4 Substituent | MIC (μg/mL) | Source |

|---|---|---|---|---|

| Compound 2 | Trifluoromethyl | - | 4–8 | nih.gov |

| Compound 3 | Trifluoromethoxy | - | 4–8 | nih.gov |

| Compound 16 | Trifluoromethyl | 3'-chlorophenyl | 0.125–0.25 | nih.gov |

| Compound 17 | Trifluoromethyl | 4'-chlorophenyl | 0.125–0.25 | nih.gov |

For anti-inflammatory potential, research has drawn from the known activity of quinoline-based compounds. A study on novel 4-substituted-7-trifluoromethylquinoline derivatives synthesized compounds designed to have both anti-inflammatory and analgesic properties. nih.gov One derivative, 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide (12), demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema test, a standard model for evaluating acute inflammation. nih.gov Its performance was noted to be comparable to that of the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

Exploration in Agrochemical Research (e.g., Potential as Herbicides or Fungicides)

The inclusion of fluorine atoms, particularly trifluoromethyl groups, into organic molecules is a proven strategy in the development of modern agrochemicals. researchgate.netsemanticscholar.org These substitutions can enhance properties like metabolic stability and bioavailability, leading to more effective herbicides and fungicides. semanticscholar.org The quinoline core is also a recognized scaffold in this field.

There is an ongoing need for new fungicides, largely because target plant pathogens are rapidly developing resistance to existing treatments. google.comnih.gov Research has shown that quinoline derivatives are promising candidates to meet this need. A patent for novel fungicides specifically identifies a 7-chloro-4-[4-(trifluoromethoxy)phenoxy]quinoline, demonstrating the utility of the 7-(trifluoromethoxy)quinoline core structure for fungicidal activity. google.com Broader research into fluorinated heterocyclic compounds has led to the development of various 2,4-(fluoroalkyl)-substituted quinoline derivatives for crop protection. researchgate.net Similarly, trifluoromethyl-containing compounds are explored as herbicides, often acting as inhibitors of essential plant enzymes like acetolactate synthase. nih.gov The established success of fluorinated heterocycles in agrochemistry provides a strong rationale for the continued exploration of this compound derivatives as potential herbicides or fungicides. semanticscholar.org

Application in Fluorescent Probe Development for Biological Imaging and Sensing

Fluorescent probes are indispensable tools in modern biology and medicine, allowing for the visualization and detection of specific ions, molecules, and biological processes within living cells with high sensitivity and selectivity. nih.gov The development of these probes often relies on a core fluorophore whose photophysical properties can be modulated. Quinoline and its derivatives have emerged as a promising scaffold for creating such probes due to their inherent fluorescence and versatile chemical structure. mdpi.comnih.gov

Research has demonstrated that the quinoline ring can be chemically modified to create new fluorescent sensors. nih.gov For example, derivatives of 7-(diethylamino)quinolin-2(1H)-one have been synthesized and used as fluorescent probes in indicator displacement assays. nih.gov The photophysical properties of the quinoline ring can be tuned by adding or modifying substituents, which in turn affects its fluorescence emission. nih.gov This principle underpins the potential application of this compound as a building block for novel probes. The strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the electronic distribution and, consequently, the fluorescence characteristics of the quinoline core. This makes the scaffold an attractive starting point for designing turn-on or ratiometric probes for biological imaging and the sensitive detection of biothiols or other important analytes in cellular environments. nih.gov

Computational and in Silico Approaches in Research on 7 Trifluoromethoxy Quinolin 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. rjptonline.org It is widely employed to forecast the binding mode and affinity of small molecules, such as 7-(Trifluoromethoxy)quinolin-4-amine, to a macromolecular target, typically a protein. The primary objective is to identify plausible binding poses and to rank them using a scoring function, which estimates the strength of the interaction, often as binding energy. researchgate.net

In a typical docking study involving this compound, the 3D structure of the compound would be docked into the active site of a selected protein target. The quinoline (B57606) scaffold is a common feature in molecules targeting enzymes like kinases, proteases, and dehydrogenases. rjptonline.orgnih.gov The simulation would explore various conformations of the ligand within the binding pocket, evaluating interactions such as:

Hydrogen Bonds: The 4-amino group and the nitrogen atom in the quinoline ring are key sites for forming hydrogen bonds with amino acid residues like aspartate, asparagine, or threonine in a protein's active site. nih.gov

Hydrophobic and π-Stacking Interactions: The aromatic quinoline ring system can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Halogen and Polar Interactions: The trifluoromethoxy (-OCF3) group at the 7-position is significant. Its fluorine atoms can participate in halogen bonds or other favorable polar interactions with the protein backbone or side chains, potentially enhancing binding affinity and selectivity. rjptonline.org

The results of a docking simulation are typically presented in a table that summarizes the binding affinity and the key residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Dominant Interaction Type |

|---|---|---|---|

| Tyrosine Kinase | -9.1 | LYS790, ASP855 | Hydrogen Bond |

| PHE856 | π-π Stacking | ||

| VAL726, LEU844 | Hydrophobic | ||

| P. falciparum LDH | -8.5 | ARG171, ASN102 | Hydrogen Bond |

| ILE31, GLY99 | Hydrophobic | ||

| DNA Topoisomerase II | -9.5 | DG13, DA12 | DNA Intercalation, H-Bond |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted protein-ligand complex over time. dntb.gov.ua MD simulations model the atomic-level internal motions of biomolecules, providing insights into conformational changes and the dynamics of molecular interactions that are not captured by the static picture of docking. dntb.gov.uanih.gov

For this compound, an MD simulation would be initiated using the most promising docked pose. The complex would be placed in a simulated aqueous environment under physiological conditions of temperature and pressure. The simulation trajectory, often run for nanoseconds to microseconds, tracks the positions of all atoms. Analysis of this trajectory can reveal:

Complex Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone is calculated to assess whether the ligand remains stably bound in the active site or if the complex undergoes significant structural changes. nih.gov

Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the binding site are rigid and which are flexible upon ligand binding. nih.gov

Interaction Persistence: The simulation allows for the analysis of the persistence of key interactions, such as hydrogen bonds, throughout the simulation period.

Table 2: Illustrative MD Simulation Stability Analysis of a Protein-Ligand Complex

| Complex | Simulation Time (ns) | Ligand RMSD (Å) | Key Stable Interactions (Occupancy > 75%) |

|---|---|---|---|

| Kinase-Ligand | 100 | 1.8 ± 0.4 | H-bond with LYS790, H-bond with ASP855 |

| LDH-Ligand | 100 | 2.1 ± 0.6 | H-bond with ARG171, π-π stacking with TRP102 |

Virtual Screening and Ligand-Based Design Protocols for Novel Analogues

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net When a known active compound like this compound is available, it can be used as a template in ligand-based design protocols.

One common approach is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. nih.gov The key features of this compound—the quinoline ring, the 4-amino group, and the trifluoromethoxy group—would be used to define a pharmacophore model. This model is then used as a 3D query to filter large compound databases (e.g., ZINC, PubChem) for molecules that match the pharmacophore. nih.gov The resulting "hits" are then typically subjected to further filtering and molecular docking to prioritize them for experimental testing. This process efficiently identifies novel analogues with potentially improved properties.

Table 3: Example Workflow for Ligand-Based Virtual Screening

| Step | Action | Outcome |

|---|---|---|

| 1. Template Selection | Use this compound as the reference structure. | - |

| 2. Pharmacophore Generation | Identify key features: 1 Aromatic Ring, 1 H-Bond Donor, 1 H-Bond Acceptor, 1 Hydrophobic group. | 3D pharmacophore model created. |

| 3. Database Screening | Screen a database of 1 million compounds against the model. | 10,000 initial hits identified. |

| 4. Filtering | Apply drug-likeness filters (e.g., Lipinski's Rule of Five). | 2,500 compounds remain. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfrontiersin.org The goal is to develop a predictive model that can estimate the activity of new, untested molecules. nih.gov

To build a QSAR model for analogues of this compound, a dataset of structurally related quinoline derivatives with experimentally measured biological activities (e.g., IC50 or pIC50 values) is required. nih.gov For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and topological properties. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity. nih.gov

A robust QSAR model can be used to:

Predict the biological activity of novel analogues before they are synthesized.

Provide insights into which molecular features are most important for activity, guiding the design of more potent compounds.

Table 4: Example QSAR Model Validation Statistics

| Model Parameter | Training Set (n=80) | Test Set (n=20) | Description |

|---|---|---|---|

| R² (Coefficient of Determination) | 0.91 | 0.88 | Measures how well the model fits the data. |

| Q² (Cross-validated R²) | 0.85 | - | Measures the predictive power of the model via internal validation. |

Computational Analysis of Electronic and Steric Effects of the Trifluoromethoxy Group on Molecular Interactions

The trifluoromethoxy (-OCF3) group is a critical substituent that significantly influences the physicochemical properties of the parent molecule. Computational chemistry methods, such as quantum mechanics calculations, can be used to analyze its electronic and steric effects on the this compound structure.

Electronic Effects: The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This effect alters the electron density distribution across the entire quinoline ring system. Computational analysis can map the molecular electrostatic potential (MEP), revealing regions of positive and negative potential that are crucial for molecular recognition. The electron-withdrawing nature of the -OCF3 group can influence the pKa of the 4-amino group and the quinoline nitrogen, affecting their ability to form hydrogen bonds. nih.gov

Table 5: Comparative Computational Analysis of Substituent Effects

| Property | 7-Methoxyquinolin-4-amine (Reference) | This compound | Implication of -OCF3 Group |

|---|---|---|---|

| Dipole Moment (Debye) | 2.1 | 4.5 | Increased polarity, potentially stronger dipole-dipole interactions. |

| pKa (Quinoline N) | ~5.0 | ~3.8 | Reduced basicity, affecting H-bond acceptor strength. |

Advanced Analytical Characterization in Structural and Mechanistic Investigations of 7 Trifluoromethoxy Quinolin 4 Amine Derivatives

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., High-Resolution NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the initial identification and structural verification of newly synthesized 7-(trifluoromethoxy)quinolin-4-amine derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of molecular structure elucidation in solution.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other nuclei. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling constants revealing the substitution pattern on the bicyclic ring system.

¹⁹F NMR is particularly informative for this class of compounds, providing a direct signal for the trifluoromethoxy group. The chemical shift of the ¹⁹F signal can be sensitive to the electronic environment, offering insights into the effects of substituents elsewhere on the molecule. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands. For example, N-H stretching vibrations for the amine group typically appear in the range of 3300-3500 cm⁻¹. researchgate.net The C-F stretching vibrations associated with the trifluoromethoxy group are usually strong and found in the 1000-1300 cm⁻¹ region. Other key peaks include C=C and C=N stretching vibrations of the quinoline ring system. researchgate.netresearchgate.net

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), provides the exact mass of the molecule, which is used to determine its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the connectivity of the atoms. Electrospray ionization (ESI) is a common technique used to generate ions of these derivatives for mass analysis. rsc.org

Table 1: Representative Spectroscopic Data for Quinoline Derivatives

| Technique | Feature | Typical Observation/Range | Reference |

|---|---|---|---|

| ¹H NMR | Quinoline Ring Protons | δ 7.0 - 8.5 ppm | nih.gov |

| NH₂ Protons | δ ~5.4 ppm (can be broad) | nih.gov | |

| ¹³C NMR | Quinoline Ring Carbons | δ 100 - 160 ppm | researchgate.netrsc.org |

| C-CF₃ | Quartet, δ ~121-124 ppm | rsc.org | |

| ¹⁹F NMR | -OCF₃ Group | δ ~ -60 to -80 ppm | rsc.org |

| IR (cm⁻¹) | N-H Stretch (amine) | 3300 - 3500 cm⁻¹ | researchgate.net |

| C-F Stretch | 1000 - 1300 cm⁻¹ | nih.gov | |

| C=N/C=C Stretch (aromatic) | 1500 - 1600 cm⁻¹ | researchgate.net | |

| HRMS (ESI) | [M+H]⁺ | Calculated vs. Found m/z | rsc.org |

X-ray Crystallography for Ligand-Protein Complex Resolution and Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides the definitive, three-dimensional atomic coordinates of a molecule in its solid, crystalline state. This information is crucial for two primary purposes: confirming the absolute structure of a synthesized derivative and understanding its binding interactions within a biological target.